4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Overview
Description
4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the condensation of anthranilic acid with various reagents. One common method includes the reaction of anthranilic acid with cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone, followed by a reaction with ammonia to give 2-amino-4(3H)-quinazolinone . This intermediate can then be further modified to introduce the 2,3-dimethoxyphenyl group and the thione functionality.
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-catalyzed reactions, such as palladium-catalyzed intramolecular aryl C(sp2)-H amidination, to efficiently introduce the desired functional groups . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2,4(1H,3H)-diones and substituted quinazolines .
Scientific Research Applications
4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as dihydrofolate reductase and protein kinases, which are involved in cell proliferation and survival . The compound’s ability to penetrate cell membranes and interact with intracellular targets is facilitated by its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Uniqueness
What sets 4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 2,3-dimethoxyphenyl group and the thione functionality enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-23-16-9-5-8-15(19(16)24-2)18-14-11-10-12-6-3-4-7-13(12)17(14)21-20(25)22-18/h3-9,18H,10-11H2,1-2H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOKXJCTWZARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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